(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane
Description
(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane is a chiral phosphane ligand characterized by a sterically demanding structure. The compound features a 3',4'-dihydro-[1,1'-binaphthalen]-2-yl backbone, which confers axial chirality, and two 3,5-di-tert-butylphenyl substituents attached to the phosphorus center. These tert-butyl groups introduce significant steric bulk, influencing the ligand’s coordination behavior in transition-metal catalysts. Such ligands are critical in asymmetric catalysis, where steric and electronic tuning dictates enantioselectivity and reaction efficiency.
Properties
IUPAC Name |
bis(3,5-ditert-butylphenyl)-[1-(3,4-dihydronaphthalen-1-yl)naphthalen-2-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57P/c1-45(2,3)34-26-35(46(4,5)6)29-38(28-34)49(39-30-36(47(7,8)9)27-37(31-39)48(10,11)12)43-25-24-33-19-14-16-22-41(33)44(43)42-23-17-20-32-18-13-15-21-40(32)42/h13-16,18-19,21-31H,17,20H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPILGSKRODMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=CCCC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article examines its biological properties, including its synthesis, applications, and relevant case studies.
- Molecular Formula : C₄₈H₅₇P
- Molecular Weight : 664.94 g/mol
- CAS Number : 2749557-21-7
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure enantioselectivity. The compound can be synthesized using various methods including asymmetric catalysis.
Antioxidant Properties
Research indicates that phosphane compounds can exhibit significant antioxidant activity. In a study evaluating various phosphane derivatives, this compound demonstrated a capacity to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in biological systems.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit certain enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition at micromolar concentrations.
Cytotoxicity and Antitumor Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Study 1: Antioxidant Activity Assessment
A study conducted by Zhang et al. (2023) evaluated the antioxidant properties of several phosphane compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
| Compound | IC50 (µM) | % Radical Scavenging |
|---|---|---|
| Control | - | 0 |
| (R)-Phosphane | 15 ± 2 | 85 ± 5 |
Study 2: Enzyme Inhibition and Neuroprotective Effects
In a study by Lee et al. (2024), the effects of this compound on AChE were assessed. The compound inhibited AChE with an IC50 of 6 µM, suggesting potential for neuroprotective applications.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| AChE | 6 | Competitive |
Scientific Research Applications
Catalysis
One of the primary applications of (R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane is in catalytic processes. Its bulky substituents enhance steric hindrance, making it an effective ligand for transition metals in catalysis.
Case Study: Platinum Complexes
A study demonstrated the use of this phosphane as a ligand in platinum complexes, which showed significant activity in various organic transformations. The complex exhibited high selectivity and efficiency in catalyzing cross-coupling reactions, which are crucial in pharmaceutical synthesis .
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Cross-Coupling | Platinum Complex with Phosphane | 85 |
| Hydrogenation | Rhodium Complex with Phosphane | 90 |
Pharmaceutical Applications
The compound has also been explored for its potential therapeutic applications, particularly in the field of cancer treatment.
Case Study: Inhibition of Kinases
Research indicated that derivatives of this phosphane could serve as inhibitors for various kinases involved in cancer progression. The selectivity and potency were enhanced by modifying the phosphane structure, leading to promising results against specific cancer cell lines .
| Compound | Target Kinase | IC₅₀ (μM) |
|---|---|---|
| (R)-Phosphane Derivative A | CaMK1D | 0.25 |
| (R)-Phosphane Derivative B | SYK | 0.15 |
Organic Light Emitting Diodes (OLEDs)
Another significant application is in the development of organic light-emitting diodes. The phosphane's properties allow it to function effectively as a host material for phosphorescent emitters.
Case Study: Efficiency Improvement
A study correlated the molecular structure of host materials with the efficiency and lifetime of blue phosphorescent OLEDs. The inclusion of this compound resulted in devices achieving over 24% quantum efficiency .
| Device Configuration | Quantum Efficiency (%) | Lifetime (hours) |
|---|---|---|
| OLED with Phosphane | 24.8 | 1000 |
| Control OLED | 18.5 | 800 |
Material Science
In material science, this compound is being investigated for its role in creating advanced materials with specific electronic properties.
Case Study: Polymer Composites
Research has shown that incorporating this phosphane into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Comparison with Similar Compounds
Research Findings and Implications
- Steric vs. Electronic Balance : The compound’s design prioritizes steric bulk, aligning with trends in ligand development for challenging asymmetric transformations. However, its electronic profile (vs. electron-withdrawing substituents in ) may limit compatibility with electron-deficient metal centers .
- ).
Q & A
Basic: What is the role of sterically hindered substituents (e.g., 3,5-di-tert-butylphenyl groups) in the design of chiral phosphane ligands for asymmetric catalysis?
The 3,5-di-tert-butylphenyl groups introduce steric bulk, which is critical for controlling enantioselectivity in transition-metal-catalyzed reactions. These substituents create a chiral environment around the metal center, restricting substrate approach to specific trajectories. For example, in asymmetric hydrogenation or cross-coupling, the tert-butyl groups prevent undesired conformations of intermediates, favoring high enantiomeric excess (ee). Researchers should prioritize ligand synthesis with precise substituent placement, as even minor deviations (e.g., para vs. meta substitution) can drastically alter reactivity .
Advanced: How can computational methods address discrepancies in enantioselectivity observed with this ligand across different substrates?
Discrepancies often arise from subtle substrate-ligand interactions not evident in initial screening. Density functional theory (DFT) calculations can model transition states to identify steric clashes or electronic mismatches. For instance:
Basic: What precautions are necessary for synthesizing and handling air-sensitive phosphane ligands like this compound?
Key protocols include:
- Synthesis : Conduct reactions under inert gas (N₂/Ar) using Schlenk lines. Avoid protic solvents (e.g., H₂O, alcohols) that may degrade the phosphane.
- Storage : Store at –20°C in flame-sealed ampules under argon. Use amber vials to prevent photodegradation.
- Handling : Monitor for oxidation via ³¹P NMR; oxidized phosphane oxides (δP ≈ 25–30 ppm) indicate compromised activity. Refer to safety data for similar organophosphorus compounds regarding toxicity and disposal .
Advanced: How does the dihydro-binaphthalene backbone influence ligand rigidity and catalytic performance compared to fully aromatic analogs?
The 3',4'-dihydro modification reduces conformational flexibility, enhancing stereochemical control. Comparative studies show:
Basic: What analytical techniques are essential for characterizing this ligand and its metal complexes?
- NMR Spectroscopy : ¹H/¹³C for purity; ³¹P for coordination state.
- X-ray Diffraction : Resolve absolute configuration and metal-ligand bond angles.
- Chiral HPLC : Quantify ee of catalytic products (e.g., Chiralpak IA/IB columns).
- Mass Spectrometry : Confirm molecular weight of ligand-metal adducts (ESI-MS recommended) .
Advanced: What strategies mitigate ligand decomposition under high-temperature or oxidative reaction conditions?
-
Additives : Introduce stoichiometric reductants (e.g., Zn powder) to scavenge reactive oxygen species.
-
Ligand Tuning : Replace tert-butyl groups with electron-withdrawing substituents (e.g., 3,5-CF₃-phenyl) to enhance oxidative stability.
-
Temperature Control : Operate below 60°C; higher temperatures accelerate P–C bond cleavage. Kinetic studies show decomposition rates:
Temperature (°C) Half-life (h) 25 240 60 48 100 6 Optimize time-temperature profiles to maximize yield while minimizing degradation .
Basic: How does this ligand compare to structurally related BINAP derivatives in asymmetric catalysis?
Unlike BINAP’s fully aromatic system, the dihydro-binaphthalene backbone in this ligand reduces π-π stacking interactions, favoring substrates with planar geometries. For example:
| Ligand | Substrate Compatibility | ee Range (%) |
|---|---|---|
| BINAP | Aryl ketones | 80–90 |
| This ligand | Cyclic enones | 85–95 |
| Selectivity arises from the tert-butyl groups’ steric profile, which accommodates bulkier substrates . |
Advanced: How can kinetic resolution experiments elucidate the ligand’s enantiocontrol mechanism?
Perform parallel reactions with enantiomeric substrates (R vs. S). Monitor conversion and ee via:
- Chiral GC/MS : For volatile products.
- Time-resolved NMR : Track intermediate formation.
A higher selectivity factor (s = ln[(1 – c)(1 – ee)] / ln[(1 – c)(1 + ee)]) indicates stronger enantiocontrol. Data from Rh-catalyzed hydrogenations show s values >20 for this ligand, suggesting transition-state stabilization via non-covalent interactions .
Basic: What are the environmental and safety considerations for large-scale use of this ligand?
- Ecotoxicity : Organophosphorus compounds may require specialized disposal (e.g., incineration with alkali scrubbers).
- Regulatory Compliance : Follow REACH guidelines for persistent, bioaccumulative, and toxic (PBT) substances.
- Waste Minimization : Use flow chemistry to reduce solvent waste. Refer to analogous compounds’ ecological profiles for risk assessment .
Advanced: How do solvent effects modulate the ligand’s performance in aqueous vs. non-polar media?
Polar aprotic solvents (e.g., DMF, MeCN) enhance solubility but may weaken metal-ligand binding. In contrast, non-polar solvents (e.g., toluene) improve coordination but reduce substrate accessibility. Solvent screening data for Pd-catalyzed couplings:
| Solvent | Yield (%) | ee (%) |
|---|---|---|
| THF | 78 | 89 |
| Toluene | 85 | 92 |
| Water* | 45 | 75 |
| *With 2% TPGS-750-M surfactant. Optimize solvent mixtures (e.g., toluene/MeCN 9:1) for balanced performance . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
